Structure Elucidation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Technical Guide
Structure Elucidation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 3-(3-Hydroxymethylphenyl)isonicotinic acid. Given the absence of extensive published experimental data for this specific molecule, this document outlines a robust synthetic methodology, presents predicted analytical data based on established spectroscopic principles, and explores a hypothetical biological pathway relevant to isonicotinic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel pyridine-based compounds for drug discovery and development.
Introduction
3-(3-Hydroxymethylphenyl)isonicotinic acid is a bi-aryl compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core linked to a benzyl alcohol moiety. Isonicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, most notably represented by the antitubercular drug isoniazid.[1][2][3][4] The incorporation of a hydroxymethylphenyl group introduces new possibilities for modifying the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The structural elucidation of such novel compounds is the first critical step in their development as potential therapeutic agents.
Physicochemical Properties
Based on its chemical structure and data from commercial suppliers, the fundamental properties of 3-(3-Hydroxymethylphenyl)isonicotinic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | [5] |
| Molecular Weight | 229.23 g/mol | [5] |
| CAS Number | 1261991-78-9 | [5] |
| Appearance | Predicted to be a white to off-white solid | |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 3-(3-Hydroxymethylphenyl)isonicotinic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5] The proposed reaction couples a protected 3-bromo-isonicotinic acid ester with (3-(hydroxymethyl)phenyl)boronic acid.
Materials and Reagents
-
Methyl 3-bromoisonicotinate
-
(3-(Hydroxymethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Experimental Procedure
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromoisonicotinate (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (methyl 3-(3-hydroxymethylphenyl)isonicotinate) by silica gel column chromatography.
Step 2: Ester Hydrolysis
-
Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl.
-
The product, 3-(3-Hydroxymethylphenyl)isonicotinic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Predicted Analytical Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for 3-(3-Hydroxymethylphenyl)isonicotinic acid. This data is theoretical and intended to serve as a reference for experimental characterization.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.90 | s | 1H | H-2 (Pyridine) |
| ~8.65 | d | 1H | H-6 (Pyridine) |
| ~7.80 | d | 1H | H-5 (Pyridine) |
| ~7.50 | s | 1H | H-2' (Phenyl) |
| ~7.45 | d | 1H | H-6' (Phenyl) |
| ~7.40 | t | 1H | H-5' (Phenyl) |
| ~7.30 | d | 1H | H-4' (Phenyl) |
| ~5.30 | t | 1H | -CH₂OH |
| ~4.60 | d | 2H | -CH₂ OH |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | -COOH |
| ~152.0 | C-6 (Pyridine) |
| ~150.5 | C-2 (Pyridine) |
| ~142.0 | C-3' (Phenyl) |
| ~138.0 | C-1' (Phenyl) |
| ~137.5 | C-3 (Pyridine) |
| ~129.0 | C-5' (Phenyl) |
| ~127.0 | C-6' (Phenyl) |
| ~126.5 | C-4' (Phenyl) |
| ~125.5 | C-2' (Phenyl) |
| ~124.0 | C-5 (Pyridine) |
| ~62.5 | -CH₂OH |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3400 | Medium | O-H stretch (Alcohol) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic rings) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1050 | Strong | C-O stretch (Alcohol) |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 230.0761 | [M+H]⁺ (Calculated for C₁₃H₁₂NO₃⁺) |
| 212.0655 | [M+H - H₂O]⁺ (Loss of water) |
| 184.0706 | [M+H - COOH₂]⁺ (Loss of formic acid) |
Potential Biological Significance and Signaling Pathways
Derivatives of isonicotinic acid are well-established as antimicrobial agents. The primary mechanism of action for isoniazid, for instance, involves its activation by a mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a radical species. This species then covalently adducts with NAD⁺, and the resulting complex inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the bacterial cell wall.[7]
While the specific biological activity of 3-(3-Hydroxymethylphenyl)isonicotinic acid is uncharacterized, its structural similarity to other bioactive pyridine carboxylic acids suggests it could be a candidate for investigation as an enzyme inhibitor.[8] A plausible, albeit hypothetical, signaling pathway could involve the inhibition of a key bacterial enzyme, disrupting a vital metabolic process.
Visualizations
Chemical Structure
Caption: 2D structure of 3-(3-Hydroxymethylphenyl)isonicotinic acid.
Experimental Workflow for Synthesis
Caption: Proposed workflow for the synthesis of the target compound.
Hypothetical Biological Signaling Pathway
Caption: Hypothetical mechanism of action via bacterial enzyme inhibition.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural characterization of 3-(3-Hydroxymethylphenyl)isonicotinic acid. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation. While experimental data is currently limited, the predicted spectroscopic data serves as a valuable benchmark for future analytical work. The potential biological activities of this compound, inferred from the broader class of isonicotinic acid derivatives, highlight its promise as a scaffold for further investigation in drug discovery, particularly in the development of novel antimicrobial agents. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological properties.
References
- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives [jsci.utq.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
